![molecular formula C23H26O3 B2858221 4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate CAS No. 331459-88-2](/img/structure/B2858221.png)
4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate” is a chemical compound with the molecular formula C23H26O3 . It has an average mass of 350.451 Da and a monoisotopic mass of 350.188202 Da .
Molecular Structure Analysis
The molecular structure of “4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate” consists of 23 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . More detailed structural information, such as bond lengths and angles, would require further computational or experimental analysis.Scientific Research Applications
COX-2 Inhibition for Anti-inflammatory Applications
The compound has been studied for its potential as a COX-2 inhibitor . COX-2 inhibitors are a class of drugs used to reduce inflammation and pain. The structure of 4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate suggests that it could be effective in this role, potentially contributing to the development of new anti-inflammatory medications .
Role in Reproductive Biology
Research has indicated that various chemicals, including esters like 4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate, can modulate protein targets regulating important reproductive biological processes. Understanding the roles of such chemicals can lead to advancements in reproductive health and treatment of related diseases .
Sensing Applications
The compound’s structure, which includes a phenyl ring, may allow it to interact with diols and strong Lewis bases. This interaction is crucial for sensing applications, where the compound could be used in the development of new sensors for detecting specific biological or chemical agents .
properties
IUPAC Name |
[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] octanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O3/c1-2-3-4-5-9-12-23(25)26-21-16-13-19(14-17-21)15-18-22(24)20-10-7-6-8-11-20/h6-8,10-11,13-18H,2-5,9,12H2,1H3/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYOERFSWKBFJH-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

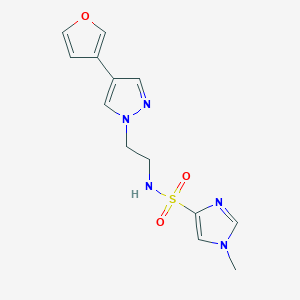
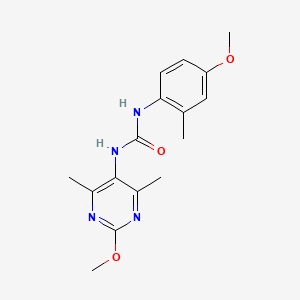

![4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2858144.png)
![1-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2858145.png)
![1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B2858150.png)
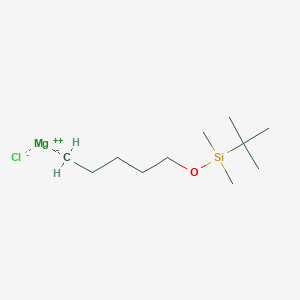
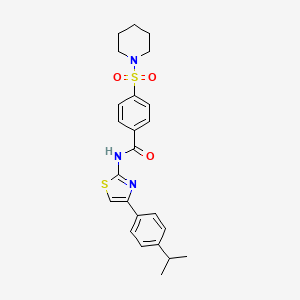
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2858155.png)
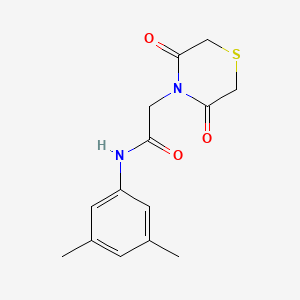
![N-benzyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2858158.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2858159.png)

![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4-phenyl-1H-pyrazol-5-ylamine](/img/structure/B2858161.png)